molecular formula C22H25NO6 B11017567 trans-4-[({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11017567
M. Wt: 399.4 g/mol
InChI Key: GAMHDIDFJYINEW-UHFFFAOYSA-N
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Description

{TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a cyclopentachromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the hydroxycoumarin core via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . Subsequent alkylation and saponification steps yield the desired intermediate, which is then further modified using the activated ester method .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

{TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of {TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

4-[[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H25NO6/c24-20(23-11-13-4-6-14(7-5-13)21(25)26)12-28-15-8-9-17-16-2-1-3-18(16)22(27)29-19(17)10-15/h8-10,13-14H,1-7,11-12H2,(H,23,24)(H,25,26)

InChI Key

GAMHDIDFJYINEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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